molecular formula C21H21ClN4O2S B130756 齐拉西酮亚砜 CAS No. 188797-80-0

齐拉西酮亚砜

货号 B130756
CAS 编号: 188797-80-0
分子量: 428.9 g/mol
InChI 键: XYYQWGUKBVTGJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ziprasidone is an antipsychotic medication with a unique receptor binding profile, primarily used in the treatment of schizophrenia and schizoaffective disorder. It exhibits high affinity for human serotonin (5-HT) receptors and dopamine D(2) receptors, acting as a 5-HT(1A) receptor agonist and an antagonist at various 5-HT receptors. It also inhibits the neuronal uptake of serotonin and norepinephrine, which may contribute to its effectiveness in treating a range of symptoms associated with schizophrenia, including positive, negative, and affective symptoms, with a low propensity for extrapyramidal side effects and weight gain .

Synthesis Analysis

The synthesis of ziprasidone involves complexation with beta-cyclodextrin sulf

科学研究应用

药代动力学建模

齐拉西酮是一种第二代抗精神病药,主要用于治疗精神分裂症。它表现出多巴胺、血清素和组胺能受体拮抗剂活性。在代谢上,齐拉西酮通过醛氧化酶介导的还原和细胞色素 P450 (CYP) 介导的氧化清除,CYP3A4 负责形成齐拉西酮亚砜和齐拉西酮砜。然而,这些代谢物可能不会对齐拉西酮的抗精神病作用产生影响 (Wessels 等,2011)

代谢和排泄

对齐拉西酮在人体内的药代动力学、代谢和排泄的研究表明,齐拉西酮被快速吸收,主要的尿液代谢物为羟吲哚乙酸及其葡萄糖醛酸结合物、苯并异噻唑-3-基哌嗪 (BITP)、BITP-亚砜和 BITP-砜。亚砜和砜代谢物对 5-HT2 和 D2 受体的亲和力较低,表明它们对齐拉西酮的抗精神病作用贡献有限 (Prakash 等,1997)

神经保护作用

一项对线虫秀丽隐杆线虫的研究表明,齐拉西酮降低了肠细胞中脂质的积累,而不影响与能量平衡相关的行为。这表明齐拉西酮在改变生殖行为、形态和脂质储备方面具有潜在作用,突出了转录因子 DAF-16 和 CREB 在齐拉西酮诱导的脂肪储存减少中的重要性 (Gubert 等,2013)

电分析特性

对齐拉西酮电分析特性的研究表明,它有可能使用固体电极测量药物和血清样品中的齐拉西酮。这对其在临床和研究环境中的检测和定量具有影响 (Kul 等,2010)

安全和危害

Ziprasidone may cause allergic skin reaction . It may cause damage to the liver through prolonged or repeated exposure . It belongs to a class of drugs which have been shown to cause electrocardiogram irregularities and arrhythmia .

未来方向

Recent studies suggest that a low dose of ziprasidone in combination with sertraline is an effective therapy for the clinical symptoms as compared to a usual dose of ziprasidone in the treatment-resistant patients with acute exacerbation SZ . Another study suggests that ziprasidone sequential therapy may provide a new approach to acute agitation in schizophrenic patients .

作用机制

Target of Action

Ziprasidone, the parent compound of Ziprasidone Sulfoxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . These receptors play a crucial role in managing schizophrenia and bipolar mania .

Mode of Action

Ziprasidone binds to 5-HT2A and D2 receptors in a similar fashion to other atypical antipsychotics . The interaction with these targets results in changes that can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Biochemical Pathways

Ziprasidone is metabolized through several different pathways . It is sequentially oxidized to form Ziprasidone Sulfoxide and Ziprasidone Sulfone . Other metabolic pathways include N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond .

Pharmacokinetics

Ziprasidone is extensively metabolized, and only a small amount (<5% of the administered dose) is excreted in urine and feces as unchanged drug . The population typical values for ziprasidone clearance (CL) and volume of distribution (V) were 18.74 L/h and 110.24 L, respectively . Co-administration of lorazepam and valproic acid significantly influenced the clearance of ziprasidone .

Result of Action

Ziprasidone demonstrates significant and rapid reduction in agitation in patients with schizophrenia . The sequential oral formulation keeps stability and continuation of the treatment, which can further ensure efficacy . The affinities of the sulfoxide and sulfone metabolites for 5-ht2 and d2 receptors are low with respect to ziprasidone, and are thus unlikely to contribute to its antipsychotic effects .

Action Environment

Environmental factors such as co-administration of other drugs can influence the action of Ziprasidone. For instance, co-administration of lorazepam and valproic acid significantly influenced the clearance of ziprasidone . Therefore, it’s important to consider these factors when prescribing Ziprasidone to ensure optimal efficacy and safety.

属性

IUPAC Name

6-chloro-5-[2-[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29(28)24-21/h1-4,11,13H,5-10,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQWGUKBVTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580482
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziprasidone Sulfoxide

CAS RN

188797-80-0
Record name Ziprasidone sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[2-(6-Chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]piperazin-1-yl}-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIPRASIDONE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV7CA4473
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ziprasidone made as described in Example 1 (0.70 g, 1.7 mmol) in acetonitrile is added 30% H2O2 (1.7 mmol). After stirring for 24 hours at room temperature, the reaction mixture is cooled, filtered, and evaporated. The residue is chromatographed on silica gel, eluting the by-products with ethyl acetate (1 L) and the product with 4% methanol in ethyl acetate (1.5 L). The product fractions are evaporated, taken up in methylene chloride, and precipitated by addition of ether saturated with HCl; the solid is filtered and washed with ether, dried, and washed with acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone Sulfoxide
Reactant of Route 2
Ziprasidone Sulfoxide
Reactant of Route 3
Reactant of Route 3
Ziprasidone Sulfoxide
Reactant of Route 4
Ziprasidone Sulfoxide
Reactant of Route 5
Ziprasidone Sulfoxide
Reactant of Route 6
Reactant of Route 6
Ziprasidone Sulfoxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。